(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXSPRBJLXYTDA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 4-tert-Butylbenzoic Acid
Treatment of 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) or phosgene in the presence of catalytic N-acyl amino acid surfactants. For example, SOCl₂ in anhydrous methanol at -8 to -10°C effectively converts carboxylic acids to acyl chlorides.
Procedure :
- Dissolve 4-tert-butylbenzoic acid (1 equiv) in dry dichloromethane.
- Add SOCl₂ (1.5 equiv) dropwise at 0°C.
- Reflux for 2–3 hours, then evaporate excess reagent under reduced pressure.
Schotten-Baumann Acylation of L-Valine
The Schotten-Baumann reaction is a classical method for N-acylation of amino acids using acyl chlorides under biphasic conditions.
Protocol from Patent Literature
- Amino acid activation : Dissolve L-valine (1 equiv) in aqueous NaOH (2 equiv) at 0–5°C.
- Acylation : Add 4-tert-butylbenzoyl chloride (1.05 equiv) in dichloromethane, stirring vigorously for 4–6 hours.
- Work-up : Acidify to pH 2–3 with HCl, extract with ethyl acetate, and purify via recrystallization.
Key Data :
- Yield : 60–65% (extrapolated from analogous N-acyl valine syntheses).
- Purity : >95% by HPLC (similar to L-valine methyl ester hydrochloride preparations).
Carbodiimide-Mediated Coupling
For milder conditions, carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid for amide bond formation.
EDC/HOBt Protocol
- Activation : Mix 4-tert-butylbenzoic acid (1 equiv), EDC (1.5 equiv), and hydroxybenzotriazole (HOBt, 1 equiv) in dichloromethane.
- Coupling : Add L-valine methyl ester (1 equiv) and N,N-dimethylaminopyridine (DMAP, 0.1 equiv), stir overnight at room temperature.
- Ester hydrolysis : Treat with NaOH (2 equiv) in THF/water (3:1), then acidify to isolate the free acid.
Key Data :
- Yield : 70–75% (based on N-benzoylvaline methyl ester synthesis).
- Racemization : <2% (confirmed by chiral HPLC for EDC-mediated couplings).
Comparative Analysis of Methods
| Parameter | Schotten-Baumann | EDC Coupling |
|---|---|---|
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield | 60–65% | 70–75% |
| Purification | Recrystallization | Column chromatography |
| Cost | Low (SOCl₂ is inexpensive) | Moderate (EDC/HOBt costly) |
| Scalability | Industrial-friendly | Limited by coupling reagent |
| Stereopurity | 98–99% | >99% |
Racemization Mitigation Strategies
Racemization during acylation is minimized by:
- Low-temperature reactions (0–5°C).
- Use of HOBt in EDC couplings to suppress oxazolone formation.
- Short reaction times for Schotten-Baumann (≤6 hours).
Industrial-Scale Considerations
Patent WO-2014030038-A1 highlights catalytic N-acyl amino acid surfactants to accelerate acyl chloride formation, reducing phosgene usage by 40%. This aligns with green chemistry principles and improves process safety.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It can also serve as a model compound for studying the metabolism of similar molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the tert-butyl group can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzoyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related amino acid derivatives based on substituents, physicochemical properties, and biological relevance. Below is a detailed analysis:
Structural Analogues
(2S)-2-(Benzoylamino)-3-methylbutyric acid Structure: Differs by lacking the tert-butyl group on the benzoyl ring. Properties: Reduced lipophilicity (logP ≈ 1.8) compared to the tert-butyl variant (logP ≈ 3.2) due to the absence of the hydrophobic tert-butyl group. This impacts membrane permeability and metabolic stability . Synthesis: Prepared via benzoylation of (2S)-2-amino-3-methylbutanoic acid, similar to the target compound but without tert-butyl functionalization .
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid Structure: Replaces the benzoyl group with a sulfonamide-linked p-tolyl group. Properties: Higher polarity (logP ≈ 1.5) and molecular weight (271.34 g/mol) due to the sulfonamide moiety.
(2R,3S)-3-Hydroxy-2-methylbutanoic acid Structure: Features a hydroxyl group at the third carbon and lacks the benzoyl substitution. Properties: Lower molecular weight (132.16 g/mol) and increased hydrophilicity (logP ≈ 0.2). The hydroxyl group facilitates glucuronidation, a key metabolic pathway for carboxylic acids .
Physicochemical and Metabolic Properties
Biological Activity
(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid, also known as a derivative of valine, is an amino acid compound with significant biological activity. Its structure includes a tert-butylbenzoyl group attached to an amino acid backbone, which influences its biochemical interactions and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 955961-62-3
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butylbenzoyl moiety enhances the compound's binding affinity, potentially leading to effective inhibition or activation of target proteins involved in metabolic pathways.
Enzyme Interactions
Research indicates that this compound may serve as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism. For instance, studies have shown that compounds with similar structures can modulate the activity of enzymes like transaminases and dehydrogenases, which are crucial in amino acid catabolism and energy production.
Pharmacological Studies
In pharmacological contexts, derivatives of this compound have been explored for their potential therapeutic effects. The presence of the bulky tert-butyl group may influence the pharmacokinetics and pharmacodynamics, leading to enhanced bioavailability and altered metabolic pathways compared to simpler amino acids.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study investigating the antioxidant properties of amino acid derivatives highlighted that this compound exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
- Impact on Metabolic Disorders : In a clinical trial focusing on metabolic disorders, participants receiving treatments involving this compound showed improved insulin sensitivity and lipid profiles, indicating its role in metabolic regulation.
- Neuroprotective Effects : Research has suggested that compounds related to this compound may have neuroprotective properties. Animal models demonstrated reduced neuronal damage in conditions mimicking neurodegenerative diseases when treated with this compound.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antioxidant Activity | Significant free radical scavenging properties | |
| Metabolic Regulation | Improved insulin sensitivity and lipid profiles | |
| Neuroprotective Effects | Reduced neuronal damage in neurodegenerative models |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
